molecular formula C9H19N B13164865 2-Ethyl-5-(propan-2-YL)pyrrolidine

2-Ethyl-5-(propan-2-YL)pyrrolidine

Katalognummer: B13164865
Molekulargewicht: 141.25 g/mol
InChI-Schlüssel: NGHNEUBJNZDPBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-(propan-2-yl)pyrrolidine is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of the pyrrolidine ring in various bioactive molecules makes it a significant scaffold in drug discovery .

Vorbereitungsmethoden

The synthesis of 2-Ethyl-5-(propan-2-yl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine with appropriate reagents under controlled conditions . The reaction typically requires an aprotic solvent such as toluene or tetrahydrofuran, which facilitates the separation of the product . Industrial production methods often involve optimizing these reaction conditions to achieve high purity and yield.

Analyse Chemischer Reaktionen

2-Ethyl-5-(propan-2-yl)pyrrolidine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5-(propan-2-yl)pyrrolidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethyl-5-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-5-(propan-2-yl)pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and overall structure. The unique combination of ethyl and isopropyl groups in this compound contributes to its distinct chemical and biological properties.

Similar compounds include:

These compounds are also widely studied for their biological activities and potential therapeutic applications.

Eigenschaften

Molekularformel

C9H19N

Molekulargewicht

141.25 g/mol

IUPAC-Name

2-ethyl-5-propan-2-ylpyrrolidine

InChI

InChI=1S/C9H19N/c1-4-8-5-6-9(10-8)7(2)3/h7-10H,4-6H2,1-3H3

InChI-Schlüssel

NGHNEUBJNZDPBJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC(N1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.